molecular formula C14H9BrClNO3 B3699612 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid CAS No. 667403-90-9

5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid

Cat. No.: B3699612
CAS No.: 667403-90-9
M. Wt: 354.58 g/mol
InChI Key: YXCOITIQHURZBY-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-chlorobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with a benzoyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid typically involves multiple steps. One common method starts with 2-chlorobenzoic acid as the initial reactant. The process includes the following steps:

    Chlorination: 2-chlorobenzoic acid is chlorinated to introduce the chlorine atom.

    Acylation: The chlorinated product undergoes acylation to introduce the benzoyl group.

    Cyclization: The acylated product is cyclized to form the desired benzoic acid structure.

    Bromination: The final step involves bromination to introduce the bromine atom.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4-chlorobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Dehalogenation: The removal of halogen atoms can occur under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, dehalogenated derivatives, and oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2-[(4-chlorobenzoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of methionine aminopeptidase 2, which plays a role in protein synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 4-Chlorobenzoic acid
  • 2-Chlorobenzoic acid
  • Retinoic acid
  • Benzyl benzoate

Uniqueness

5-Bromo-2-[(4-chlorobenzoyl)amino]benzoic acid is unique due to its specific combination of bromine, chlorine, benzoyl, and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO3/c15-9-3-6-12(11(7-9)14(19)20)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCOITIQHURZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361713
Record name 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667403-90-9
Record name 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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